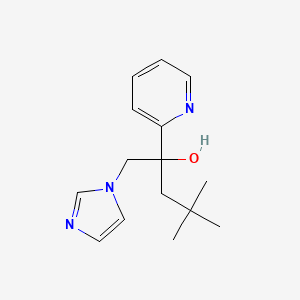
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is a complex organic compound that features both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol typically involves multi-step organic reactions. One common route includes the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step often involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Various substituted imidazole and pyridine derivatives
Applications De Recherche Scientifique
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-imidazol-1-yl)-2-(pyridin-2-yl)ethanol
- 1-(1H-imidazol-1-yl)-3-(pyridin-2-yl)propan-2-ol
- 1-(1H-imidazol-1-yl)-4-(pyridin-2-yl)butan-2-ol
Uniqueness
1-(1H-imidazol-1-yl)-4,4-dimethyl-2-(pyridin-2-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both imidazole and pyridine rings in a single molecule allows for versatile interactions with various biological and chemical systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
910442-19-2 |
|---|---|
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-imidazol-1-yl-4,4-dimethyl-2-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C15H21N3O/c1-14(2,3)10-15(19,11-18-9-8-16-12-18)13-6-4-5-7-17-13/h4-9,12,19H,10-11H2,1-3H3 |
Clé InChI |
XVUVRLCMLSPGLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CN1C=CN=C1)(C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
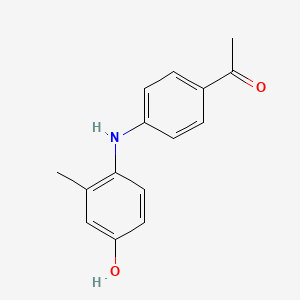

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
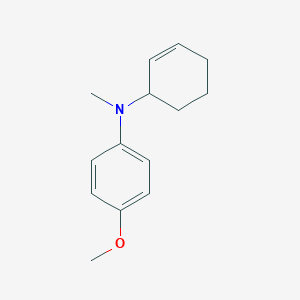

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
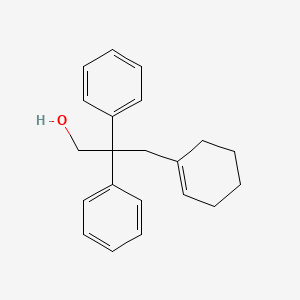
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
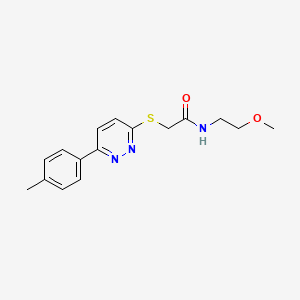
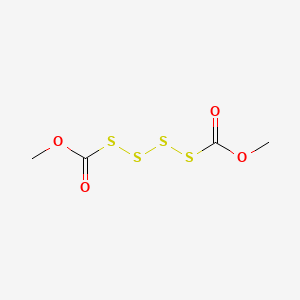
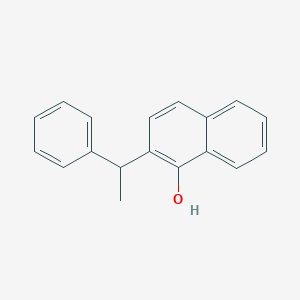
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
